Methylphenylmalonic acid

Catalog No.
S8187674
CAS No.
4371-02-2
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylphenylmalonic acid

CAS Number

4371-02-2

Product Name

Methylphenylmalonic acid

IUPAC Name

2-methyl-2-phenylpropanedioic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

XIWBCMGFBNMOMY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O

Description

Methyl(phenyl)malonic acid is an aryl(methyl)malonic acid.

Methylphenylmalonic acid is an organic compound characterized by its structure, which includes a phenyl group attached to a malonic acid framework. Its chemical formula is C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_{4} and it features both carboxylic acid groups and an ester functionality. This compound is part of a broader class of malonic acids, which are dicarboxylic acids known for their versatility in organic synthesis and biological activity.

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, methylphenylmalonic acid may undergo decarboxylation, losing carbon dioxide and forming a simpler carboxylic acid.
  • Alkylation: The acidic protons on the malonic acid structure can be replaced through alkylation reactions, allowing for the introduction of various alkyl groups.

The malonic ester synthesis, which involves methylphenylmalonic acid as a precursor, typically follows these steps:

  • Formation of an enolate ion from the malonic acid derivative.
  • Alkylation of the enolate with an alkyl halide.
  • Hydrolysis followed by decarboxylation to yield a substituted carboxylic acid .

Methylphenylmalonic acid exhibits significant biological activity, particularly in metabolic pathways. It is involved in the biosynthesis of various natural products and may act as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other dicarboxylic acids allows it to interact with biological systems, potentially influencing metabolic processes or serving as a substrate for enzymatic reactions.

Methylphenylmalonic acid can be synthesized through several methods:

  • Malonic Ester Synthesis: This involves reacting diethyl malonate with a suitable alkyl halide and subsequent hydrolysis and decarboxylation.
  • Direct Condensation: Methylphenylmalonic acid can also be synthesized via direct condensation reactions involving phenol derivatives and malonic acid under acidic conditions .
  • Alcoholysis of Dinitriles: Another method includes the reaction of 2,6-diethyl-4-methylbenzene malononitrile with alcohols in the presence of inorganic acids, leading to the formation of diesters that can be hydrolyzed to yield methylphenylmalonic acid .

Research into the interactions of methylphenylmalonic acid with enzymes and other biological molecules has revealed its potential effects on metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents that target specific biochemical processes. Studies often focus on how this compound can influence enzyme activity or serve as a substrate for metabolic transformations.

Methylphenylmalonic acid shares structural similarities with several other compounds, including:

  • Malonic Acid: A simple dicarboxylic acid without aromatic substitution.
  • Dimethyl Malonate: An ester derivative that serves as a versatile reagent in organic synthesis.
  • Phenylacetic Acid: An aromatic compound that exhibits different biological activities but shares some synthetic pathways with methylphenylmalonic acid.

Comparison Table

CompoundStructure TypeUnique Features
Methylphenylmalonic AcidDicarboxylic AcidContains both phenyl and methyl groups
Malonic AcidDicarboxylic AcidSimple structure; no aromatic substitution
Dimethyl MalonateEsterHighly reactive; used extensively in synthesis
Phenylacetic AcidAromatic Carboxylic AcidExhibits distinct biological activities

Methylphenylmalonic acid stands out due to its unique combination of functionalities that allow it to participate in specific reactions not available to simpler dicarboxylic acids or esters. This versatility makes it an important compound in both synthetic organic chemistry and biological research.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-02-18

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